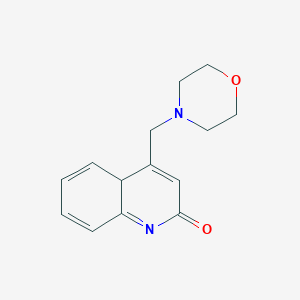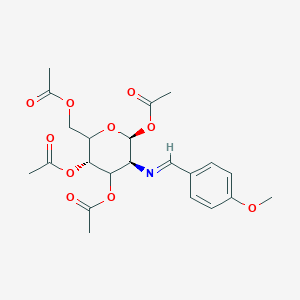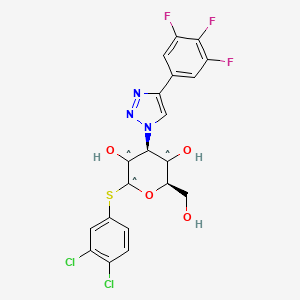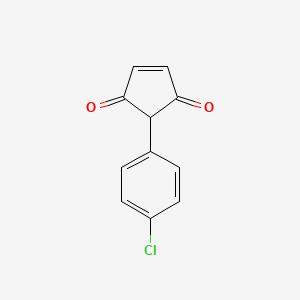
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride is a metalloporphyrin compound. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a metal ion. This specific compound features manganese as the central metal ion, coordinated to a porphyrin ring substituted with four methoxyphenyl groups. Metalloporphyrins are known for their diverse applications in catalysis, medicine, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized by condensing pyrrole with an aldehyde, such as 4-methoxybenzaldehyde, under acidic conditions.
Metalation: The free-base porphyrin is then reacted with a manganese salt, such as manganese(III) chloride, in the presence of a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and metalation reactions efficiently.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired metalloporphyrin in high purity.
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also undergo reduction reactions, where the manganese ion is reduced to a lower oxidation state.
Substitution: The methoxyphenyl groups can undergo substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in solvents like ethanol or methanol.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and are carried out under conditions suitable for the specific substitution desired.
Major Products
Oxidation: The major products are often oxidized organic substrates, with the manganese center returning to its original oxidation state.
Reduction: Reduced forms of the manganese center and the corresponding reduced organic substrates.
Substitution: Substituted porphyrin derivatives with different functional groups replacing the methoxy groups.
科学研究应用
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential as a biomimetic catalyst, mimicking the function of natural enzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the development of sensors and materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride involves the coordination of substrates to the manganese center. The manganese ion can undergo redox changes, facilitating various chemical transformations. The porphyrin ring provides a stable framework that supports these reactions, and the methoxyphenyl groups can influence the electronic properties of the compound.
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21H,23H-porphine manganese(III) chloride
Uniqueness
The uniqueness of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride lies in its specific combination of the manganese center and methoxyphenyl-substituted porphyrin ring. This combination imparts unique catalytic properties and electronic characteristics, making it suitable for specialized applications in catalysis, medicine, and materials science.
属性
分子式 |
C48H39Cl2MnN4O4 |
|---|---|
分子量 |
861.7 g/mol |
IUPAC 名称 |
manganese(3+);methoxybenzene;5,10,15-tris(4-methoxyphenyl)-21,23-dihydroporphyrin;dichloride |
InChI |
InChI=1S/C41H32N4O3.C7H7O.2ClH.Mn/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42,45H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 |
InChI 键 |
OIOAQBHDVVOKIK-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)N3.[Cl-].[Cl-].[Mn+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


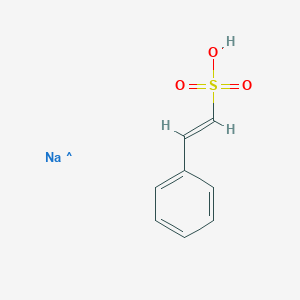
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
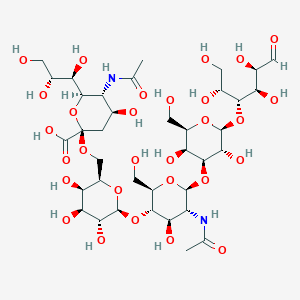
![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
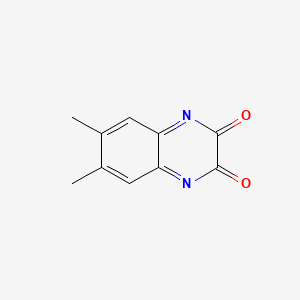
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12348965.png)
